molecular formula C21H21BrN2O3 B2988100 (S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate CAS No. 1415566-78-7

(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2988100
CAS No.: 1415566-78-7
M. Wt: 429.314
InChI Key: DJAZXBJEKMBZOK-PMACEKPBSA-N
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Description

This compound is a benzyl ester of a pyrrolidine carboxylic acid, with a bromo-indolylmethyl group attached to the pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and indole is a fused bicyclic compound, consisting of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzyl group attached to the carboxylate group of the pyrrolidine ring, with the bromo-indolylmethyl group attached to the 2-position of the pyrrolidine ring .

Scientific Research Applications

Cholinesterase Inhibitors

One significant area of research involving similar structures to Benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate focuses on the development of cholinesterase inhibitors. A study prepared and characterized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds demonstrated moderate inhibitory effects against AChE and significant anti-BChE activity, comparable with that of rivastigmine, indicating potential applications in treating diseases like Alzheimer's (Pizova et al., 2017).

Synthetic Methodologies

Research into the synthesis and polymerization of cyclic esters has also been relevant. The design, synthesis, and ring-opening polymerization of new cyclic esters containing protected functional groups were described, where derivatives of the compound could be applicable in generating polymers with specific characteristics (Trollsås et al., 2000).

Anti-inflammatory and Analgesic Activities

Another area of exploration involves the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for anti-inflammatory and analgesic activities. These studies have demonstrated that derivatives of the compound have the potential to serve as analgesic agents, indicating the broader therapeutic applications of such molecules (Muchowski et al., 1985).

Tumor-targeting Agents

Derivatives have also been investigated for their potential as tumor-targeting agents. Research into non-benzoyl 6-substituted straight chain pyrrolo[2,3-d]pyrimidines has shown that these compounds exhibit selective cellular uptake via folate receptors and inhibit purine nucleotide biosynthesis, demonstrating a novel approach to cancer therapy (Wang et al., 2013).

Antioxidant Evaluation

The synthesis and antioxidant evaluation of benzopyrrolizidine derivatives highlight another application. These compounds, obtained through palladium-catalyzed cascade reactions, have shown effective antioxidant capacities in vitro, suggesting potential use in addressing oxidative stress-related conditions (Miranda & Hernández-Vázquez, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially act as a ligand for a receptor, or it could undergo a chemical reaction to produce an active compound .

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used as a starting material for the synthesis of other compounds, or it could be studied for its potential biological activity .

Properties

IUPAC Name

benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19-20,23,25H,4,7,10,13H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAZXBJEKMBZOK-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(C3=CNC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@H](C3=CNC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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